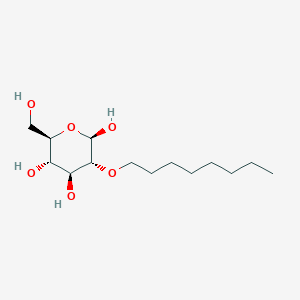

B-2-Octylglucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H28O6 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-octoxyoxane-2,4,5-triol |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-13-12(17)11(16)10(9-15)20-14(13)18/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |

InChI Key |

BVHPDIWLWHHJPD-RKQHYHRCSA-N |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |

Canonical SMILES |

CCCCCCCCOC1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

The Historical Trajectory of Alkyl Glucosides in Membrane Protein Studies

The story of alkyl glucosides begins not in the sterile environment of a modern biochemistry lab, but in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1893, Fischer first synthesized alkyl glucosides, a class of compounds characterized by a sugar (glucose) linked to an alcohol via a glycosidic bond. researchgate.net Initially, these compounds were of interest for their chemical properties, but their potential in biological research was not immediately realized.

For much of the 20th century, the study of membrane proteins was hampered by the harsh methods required to extract them from their native lipid environment. Early detergents were often ionic and denaturing, effectively destroying the protein's structure and function along with the membrane. The quest for milder detergents that could solubilize membrane proteins while preserving their integrity was a significant challenge.

The turning point for alkyl glucosides came in the latter half of the 20th century. Researchers began to recognize that their non-ionic nature and tunable hydrophobic-hydrophilic properties made them ideal candidates for this delicate task. The development of improved and more accessible synthesis methods in the 1970s was a critical catalyst for their adoption by the broader scientific community. wikipedia.org This set the stage for the rise of specific alkyl glucosides, most notably n-octyl-β-D-glucoside, as workhorse detergents in membrane biochemistry.

The Evolution of N Octyl β D Glucoside As a Preferred Research Reagent

The emergence of n-octyl-β-D-glucoside (also commonly referred to as octyl glucoside or OG) as a preferred reagent was not accidental but rather a result of its unique and advantageous physicochemical properties. Its structure, consisting of a hydrophilic glucose headgroup and a hydrophobic eight-carbon alkyl chain, strikes a delicate balance that is highly effective for disrupting lipid bilayers without severely compromising the structure of embedded proteins.

One of the key attributes that propelled n-octyl-β-D-glucoside to the forefront is its high critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles. The relatively high CMC of n-octyl-β-D-glucoside, approximately 20-25 mM, means that it can be easily and rapidly removed from protein solutions by dialysis. wikipedia.org This is a significant advantage for downstream applications where the presence of detergent can interfere with analysis or reconstitution experiments.

Furthermore, n-octyl-β-D-glucoside forms small and relatively uniform micelles, which is beneficial for structural studies such as X-ray crystallography and cryo-electron microscopy. mdpi.com The small micelle size minimizes the amount of detergent associated with the protein, which can facilitate the formation of well-ordered crystals.

The improved synthesis of n-octyl-β-D-glucopyranoside published in 1978 was a pivotal moment that made this detergent more widely available to researchers and contributed significantly to its popularity. wikipedia.org While initially, its cost was a limiting factor for large-scale protein isolation, its effectiveness in preserving protein function made it a valuable tool. wikipedia.org

| Property | Value | Reference |

| Chemical Formula | C14H28O6 | mdpi.com |

| Molecular Weight | 292.37 g/mol | biosynth.com |

| Critical Micelle Concentration (CMC) | ~20-25 mM | wikipedia.org |

| Micelle Molecular Weight | ~25 kDa | mdpi.com |

| Aggregation Number | 27-100 | biosynth.comnih.gov |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Nature | Non-ionic | wikipedia.org |

Molecular Interactions and Mechanistic Underpinnings in Biological Systems

Solubilization of Membrane Proteins

n-Octyl-β-D-glucopyranoside is widely used to solubilize integral membrane proteins from their native lipid bilayer environment while preserving their structure and function. sigmaaldrich.comwikipedia.org It is effective in solubilizing a variety of membrane proteins, including receptors, ATPases, and ion channel complexes. serva.de For instance, it has been successfully used to solubilize the thylakoid membrane of higher plants while maintaining the energy transfer from chlorophyll (B73375) b to chlorophyll a. serva.de

Reconstitution of Proteins into Liposomes

This detergent is also crucial for the reconstitution of membrane proteins into artificial lipid bilayers, known as liposomes. serva.deinalcopharm.com The process typically involves solubilizing both the protein and lipids with the detergent, followed by the removal of the detergent, which leads to the formation of proteoliposomes. serva.de This technique is essential for studying the function of membrane proteins in a controlled lipid environment. nih.gov

Preparation of Lipid Vesicles

In addition to protein reconstitution, n-Octyl-β-D-glucopyranoside is used in the preparation of lipid vesicles (liposomes). sigmaaldrich.cominalcopharm.com The detergent-dialysis method, where a solution of lipids and detergent is dialyzed to remove the detergent, is a common technique for forming unilamellar vesicles. nih.gov The rate of dialysis can influence the size and lamellarity of the resulting liposomes. nih.gov

Applications in Advanced Biochemical and Biophysical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution NMR studies of membrane proteins, the protein of interest must be solubilized in a membrane-mimicking environment, such as detergent micelles. n-Octyl-β-D-glucopyranoside has been used for this purpose, although in some cases it has been found to inhibit cell-free protein expression methods. rsc.org For larger membrane proteins, techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) are employed, and the choice of detergent is critical for obtaining high-quality spectra. nih.gov

X-ray Crystallography

For determining the three-dimensional structure of membrane proteins by X-ray crystallography, the proteins must first be purified and crystallized, a process that heavily relies on the use of detergents. n-Octyl-β-D-glucopyranoside is one of the most commonly used detergents for this purpose. mdpi.com It has been instrumental in obtaining high-resolution crystal structures of membrane proteins, such as a yeast aquaporin. nih.gov Optimizing the concentration of n-Octyl-β-D-glucopyranoside is often a key step in obtaining diffraction-quality crystals. hamptonresearch.com

Surface Plasmon Resonance (SPR)

In SPR-based studies of membrane protein interactions, a lipid monolayer is often created on the sensor chip surface. n-Octyl-β-D-glucopyranoside is used to prepare the hydrophobic surface for the adsorption of liposomes, which then fuse to form the lipid layer. sprpages.nl

Other Advanced Applications

n-Octyl-β-D-glucopyranoside is also employed in other advanced techniques. It is used in tube-gel digestion, a proteomic approach for the high-throughput analysis of membrane proteins. sigmaaldrich.com It has also been used in capillary electrophoresis to study the behavior of liposomes and their interactions with surfactants. nih.gov

Isolation of Organelles and Vesicles for Downstream Analysis

n-Octyl-β-D-glucopyranoside is a valuable tool for the gentle isolation of organelles and vesicles, preserving their integrity for subsequent analysis. sigmaaldrich.com Its non-denaturing properties are crucial for maintaining the native structure and function of the isolated components. openbiologyjournal.com For example, it has been used in the study of vacuolar protein sorting and the fusion of isolated vacuoles. pnas.org The detergent facilitates the solubilization of membranes to release intracellular contents or to prepare vesicles for reconstitution studies. pnas.org Research has shown its utility in preparing mitochondrial extracts and in the lysis of bacterial cells for lipoprotein preparations. adipogen.com

Table 1: Research Findings on the Isolation of Organelles and Vesicles

| Organelle/Vesicle | Organism/System | Purpose of Isolation/Study | Key Finding with n-Octyl-β-D-glucopyranoside |

|---|---|---|---|

| Vacuoles | Yeast | Study of homotypic fusion and protein sorting | Used in the reconstitution of SNARE proteins into proteoliposomes to study their role in membrane fusion. pnas.org |

| Mitochondria | General | Preparation of mitochondrial extracts | Utilized in lysis and solubilization buffers for the extraction of mitochondrial components. adipogen.com |

| Artificial Vesicles | Mammalian Cells (HeLa) | Probing intracellular membrane traffic | Mediated the incorporation of proteins into large unilamellar vesicles (LUVs) for microinjection into cells. pnas.org |

| Erythrocyte Membranes | Human and Rat | Study of membrane stability and hemolysis | Demonstrated a biphasic effect, protecting against hypotonic hemolysis at certain concentrations. openbiologyjournal.com |

Methodological Considerations and Experimental Design with B 2 Octylglucoside

Criteria for Detergent Selection in Specific Research Protocols

The selection of an appropriate detergent is a critical step in protocols involving membrane proteins, as the detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. nih.govontosight.ai B-2-Octylglucoside, also known as n-Octyl-β-D-glucopyranoside or OG, is a non-ionic detergent widely employed in biochemical and biotechnical research for the solubilization and crystallization of membrane proteins. ontosight.aimedchemexpress.com Its utility stems from a combination of favorable physicochemical properties.

Key criteria for selecting this compound include:

Mild, Non-denaturing Nature : this compound is considered a mild detergent, meaning it can disrupt lipid-lipid and lipid-protein interactions to extract membrane proteins without significantly disturbing the protein's tertiary and quaternary structures. caymanchem.comunc.edu This is crucial for studies requiring functionally active proteins.

High Critical Micelle Concentration (CMC) : this compound has a relatively high CMC, typically reported in the range of 20-25 mM (approximately 0.6-0.7% w/v). caymanchem.commdpi.comwikipedia.orgagscientific.comsigmaaldrich.com The high CMC facilitates its removal from protein preparations through methods like dialysis or gel filtration, as detergent monomers are more readily removed than micelles. caymanchem.comwikipedia.orgagscientific.comserva.de

Small, Uniform Micelles : The micelles formed by this compound are relatively small and uniform, with a micellar molecular weight around 8,000 g/mol and an aggregation number of approximately 27. agscientific.com This property can be advantageous for techniques like protein crystallization. mdpi.com

Chemical Structure : As a glycoside derived from glucose and octanol, its well-defined chemical structure contributes to predictable behavior in experimental systems. wikipedia.orgagscientific.com The absence of an aromatic ring means it does not interfere with protein quantification via UV absorbance at 280 nm, a common issue with detergents like Triton X-100. mdpi.com

Compatibility with Downstream Applications : The choice of detergent is heavily influenced by the subsequent experimental steps. numberanalytics.com this compound's ease of removal and non-ionic character make it compatible with various downstream applications, including enzyme assays, immunoassays, and structural biology techniques. numberanalytics.comdojindo.com For instance, its use has been shown to improve the resolution of proteins in 2D gel electrophoresis and enhance the selectivity of immunoprecipitation of phosphotyrosine-modified proteins. caymanchem.comwikipedia.orgsigmaaldrich.com

The selection process often involves screening several detergents to find the one that provides the best balance of solubilization efficiency and preservation of biological activity for the specific membrane protein under investigation. Factors such as the protein's size, charge, and hydrophobicity, as well as the experimental conditions (e.g., temperature, buffer composition), are all taken into consideration. numberanalytics.com

Management of Detergent Concentration in Experimental Systems

Proper management of this compound concentration is paramount for the success of experiments involving membrane proteins. The concentration must be carefully controlled to achieve effective solubilization without causing protein denaturation or interfering with subsequent analyses. creative-proteomics.com

Influence on Experimental Outcome and Data Interpretation

The concentration of this compound directly impacts experimental outcomes. For effective solubilization of membrane proteins, the detergent concentration must be above its critical micelle concentration (CMC). huji.ac.il Below the CMC, the detergent exists primarily as monomers which can partition into the membrane but are generally insufficient to fully solubilize integral membrane proteins. mdpi.comnih.gov Once the CMC is exceeded, detergent micelles form and can create mixed micelles with lipids and proteins, effectively extracting the protein from the membrane. nih.govthermofisher.com

The ratio of detergent to protein (or lipid) is a critical parameter. huji.ac.ilthermofisher.com A common guideline for solubilizing proteins from native membranes is to use a detergent concentration well above the CMC and at a detergent-to-lipid molar ratio of 10:1. huji.ac.il However, excessively high concentrations can be detrimental, potentially leading to protein denaturation and loss of function. numberanalytics.com For example, while 2% n-octyl β-D-glucopyranoside can cause the complete collapse of neurite outgrowth in tissue culture, very low levels (<< 0.01%) can also have a significant impact on sensitive biological systems like dorsal root ganglion (DRG) growth cones. bioservuk.com

The concentration of this compound can also influence protein-ligand interactions and enzymatic activity. In a study on the leucine (B10760876) transporter (LeuT), increasing concentrations of this compound inhibited the binding of the substrate L-Leucine. pnas.org This highlights the importance of considering and optimizing detergent concentration to ensure that observations are not artifacts of detergent interference. The interpretation of data, therefore, requires a thorough understanding of the detergent's behavior and its potential effects on the system under study.

Optimization for Maintaining Biological Activity

A primary goal when working with membrane proteins is to maintain their native conformation and biological activity. This compound is often chosen for its gentle nature, but optimizing its concentration is still crucial. ontosight.aiserva.de

The process of optimization often involves screening a range of detergent concentrations to identify the minimum concentration above the CMC that effectively solubilizes the protein while preserving its function. For instance, in the reconstitution of membrane proteins into liposomes, maintaining the energy transfer from chlorophyll (B73375) b to chlorophyll a in solubilized thylakoid membranes demonstrates the successful preservation of function with this compound. serva.de

Research has shown that the stability and activity of solubilized proteins can be highly dependent on the detergent environment. For the methyltransferase activity of the NSP1 protein, solubilization with this compound led to inhibition of its activity, which was further reduced upon detergent removal. researchgate.net However, the inclusion of specific phospholipids (B1166683) like phosphatidylserine (B164497) during reconstitution could preserve most of the enzyme's activity. researchgate.net This indicates that optimizing the entire solubilization and reconstitution system, not just the detergent concentration alone, is key to maintaining biological activity.

In some cases, a concentration just slightly above the CMC may be optimal. For protein crystallization, the slowest and most uniform crystal growth was observed when the this compound concentration was only about 30% higher than its CMC. taylorandfrancis.com This suggests that minimizing excess micelles can be beneficial for certain applications.

Strategies for this compound Removal from Protein Preparations

A significant advantage of this compound is its relatively high CMC, which facilitates its removal from protein solutions after solubilization or purification. caymanchem.comwikipedia.orgserva.de Complete or substantial removal of the detergent is often necessary for downstream applications such as functional reconstitution into liposomes, structural studies, or certain immunoassays where the detergent might interfere. bioservuk.comthermofisher.comnih.gov

Dialysis and Gel Filtration Methodologies

Dialysis and gel filtration are two common methods for removing this compound, both of which rely on size exclusion. serva.dethermofisher.comgbiosciences.com

Dialysis : This technique involves placing the protein-detergent sample in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) membrane, which is then placed in a large volume of detergent-free buffer. creative-proteomics.com Because of its high CMC, this compound exists in equilibrium between monomers and micelles. The monomers, being small, can pass through the pores of the dialysis membrane into the external buffer, gradually reducing the detergent concentration in the sample. thermofisher.comhuji.ac.il This method is effective for detergents with a high CMC like this compound but can be time-consuming, sometimes taking several days. bioservuk.comnih.gov

Gel Filtration (Size Exclusion Chromatography) : This method separates molecules based on their size. gbiosciences.com The protein-detergent sample is passed through a column packed with a porous resin. thermofisher.com Larger molecules, such as the protein or protein-detergent complexes, are excluded from the pores and elute first, while smaller detergent monomers enter the pores and are retarded, eluting later. gbiosciences.comhuji.ac.il This technique is generally faster than dialysis. huji.ac.il For this compound, which has a small micelle size, some micelles may also be removed by gel filtration depending on the pore size of the resin. thermofisher.com

The efficiency of both methods is highest when the detergent concentration is below the CMC, as they primarily remove detergent monomers. thermofisher.com

Detergent Adsorbent Applications and Efficiency

Hydrophobic adsorbent beads offer a rapid and efficient alternative to dialysis and gel filtration for detergent removal. nih.govnih.gov These are typically polystyrene-based resins, such as Bio-Beads SM-2, which have a high affinity for hydrophobic molecules. nih.govnih.gov

When added to a protein-detergent solution, these beads adsorb the detergent molecules from the solution, effectively removing them. nih.govpnas.org This method can remove both detergent monomers and micelles. mdgsb.com.my One study demonstrated that Bio-Beads SM-2 could remove this compound from membrane extracts, with a capacity of about 170 mg of detergent per gram of dry beads. nih.gov

This technique has been shown to be highly efficient, with detergent removal rates often exceeding 95-99% for this compound, even from starting concentrations as high as 5%. thermofisher.comthermofisher.cn Protein recovery is also typically high, often around 90%. thermofisher.comthermofisher.cn The speed of this method is a major advantage; for instance, using polystyrene beads was found to be about 10 times faster than conventional dialysis for removing another detergent, N-lauryl sarcosine. nih.gov This makes adsorbent beads a valuable tool, especially for sensitive proteins that may lose activity during long dialysis procedures. nih.gov

Compatibility with Analytical Instrumentation and Detection Methods

The non-ionic nature of β-2-octylglucoside (n-octyl-β-D-glucopyranoside) renders it compatible with a range of biophysical and analytical techniques, a critical feature for its widespread use in membrane protein research. ontosight.aiwikipedia.org Its ability to solubilize and stabilize proteins without denaturation allows for their characterization using methods that are often hindered by the presence of harsher, ionic detergents. wikipedia.orgbio-rad.com However, its compatibility is concentration-dependent, and in some high-sensitivity applications, its presence can be a source of interference, necessitating detergent removal or exchange protocols. researchgate.netnih.gov

Mass Spectrometry (MS)

β-2-Octylglucoside is frequently described as a mass spectrometry-compatible surfactant, particularly useful in the "bottom-up" and "top-down" proteomics of membrane proteins. researchgate.netacs.org It can be used in low concentrations (e.g., <50 mM or <0.1%) in buffers for liquid chromatography-mass spectrometry (LC-MS) without significant interference. researchgate.netgithub.io The detergent facilitates the solubilization and enzymatic digestion of hydrophobic proteins, which might otherwise be difficult to analyze. nih.govnih.gov

Research has shown that including low concentrations of β-2-octylglucoside in digestion buffers can enhance peptide recovery from in-gel digestions. nih.gov However, at higher concentrations (e.g., 0.5-1%), it can suppress ionization in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS and diminish chromatographic resolution in LC-MS, making its removal necessary prior to analysis. nih.gov Techniques such as ethyl acetate (B1210297) extraction or the use of reversed-phase cartridges have been developed to effectively remove β-2-octylglucoside from peptide digests before MS analysis. researchgate.netnih.gov In native MS studies, where non-covalent interactions are preserved, β-2-octylglucoside micelles can release the protein in the gas phase, although this may require careful optimization of collisional activation energies to avoid disrupting protein-ligand or protein-subunit interactions. portlandpress.com

Table 1: Compatibility of this compound with Mass Spectrometry

| Parameter | Finding | References |

|---|---|---|

| General Compatibility | Considered MS-compatible, especially at low concentrations. | researchgate.netnih.govgithub.io |

| Concentration Limit | Does not significantly interfere at concentrations below 50 mM. | github.io |

| Interference | High concentrations (0.5-1%) can cause ion suppression in MALDI-MS and reduced resolution in LC-MS. | nih.gov |

| Application | Used for solubilization and digestion of membrane proteins for proteomic analysis. | acs.orgnih.gov |

| Removal Methods | Can be removed post-digestion using ethyl acetate extraction or reversed-phase cartridges. | researchgate.netnih.gov |

| Native MS | Enables analysis of intact membrane protein complexes, though requires careful instrumental tuning. | portlandpress.com |

Chromatography

β-2-Octylglucoside is compatible with several chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a well-established method for the determination and quantification of β-2-octylglucoside itself. oup.comresearchgate.net This is particularly useful for monitoring residual detergent levels in protein preparations after purification or detergent exchange steps. oup.com The lack of a significant UV chromophore in β-2-octylglucoside makes ELSD an ideal detection method. oup.com The reversed-phase column in such setups can also serve as an online extraction tool to separate the detergent from the protein of interest, streamlining sample preparation. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of proteins. For membrane proteins, this requires their solubilization in a state that mimics the native environment while allowing for high-resolution spectral acquisition. β-2-Octylglucoside is widely used to prepare membrane protein samples for NMR studies. capes.gov.brpnas.org For instance, the bacterial outer membrane protein G (OmpG) was successfully refolded in β-2-octylglucoside micelles before its structure was determined by solution NMR. capes.gov.br The choice of detergent can influence the NMR spectra; studies on rhodopsin have shown that the chemical shifts of reporter signals can differ when the protein is solubilized in β-2-octylglucoside compared to other detergents like dodecylmaltoside (DDM). pnas.org

Table 2: Use of this compound in Spectroscopic Methods

| Analytical Method | Application & Findings | References |

|---|---|---|

| NMR Spectroscopy | Used to solubilize membrane proteins (e.g., OmpG, Rhodopsin) for structural studies. Detergent choice affects chemical shifts. | capes.gov.brpnas.orgresearchgate.net |

| UV-Visible Spectroscopy | Commonly used as a solvent for recording UV-Vis absorption spectra of proteins like proteorhodopsin and bacteriorhodopsin. | pnas.orgconicet.gov.arresearchgate.netcolumbia.edu |

| Circular Dichroism (CD) | Employed in studies of protein conformation, such as determining the absolute twist of the retinal chromophore in bovine rhodopsin. | columbia.edu |

| Fluorescence Spectroscopy | Used in assays to monitor protein conformational changes, such as the decay of the Meta II state in rhodopsin. | pnas.org |

Spectrophotometric Methods

β-2-Octylglucoside is generally compatible with UV-Visible (UV-Vis) absorption spectroscopy. It is frequently used as the detergent for solubilizing membrane chromoproteins, such as proteorhodopsin and bovine rhodopsin, to measure their absorption spectra. conicet.gov.arresearchgate.netcolumbia.edu For example, the UV/visible absorption spectra of proteorhodopsin have been recorded in solutions containing 1-3% octylglucoside. researchgate.net Similarly, it has been used as a medium for studying light-induced structural changes in rhodopsin via UV-Vis and fluorescence spectroscopy. pnas.org Its compatibility extends to Circular Dichroism (CD) spectroscopy, where it has been instrumental in elucidating subtle conformational details of protein-bound substrates, such as the retinal chromophore in rhodopsin. columbia.edu

Other Analytical Assays

The compatibility of β-2-octylglucoside can vary depending on the specific assay. In some immunoassays, its presence is beneficial; it has been noted to improve the selectivity of immunoprecipitation for phosphotyrosine-modified proteins when used above its critical micelle concentration. wikipedia.org However, it can interfere with other assays. For example, β-2-octylglucoside has been shown to severely inhibit the Limulus Amebocyte Lysate (LAL) assay used for endotoxin (B1171834) detection. pharxmonconsulting.com Conversely, it is compatible with certain colorimetric protein quantification methods, such as the NI™ (Non-Interfering) Protein Assay, at concentrations up to 0.5%. gbiosciences.com

Emerging Research Directions and Future Prospects of B 2 Octylglucoside

Development of Next-Generation Glucoside-Based Detergents for Structural Biology

The success of B-2-Octylglucoside has spurred the development of new amphiphilic molecules designed to overcome the limitations of conventional detergents. rsc.orgresearchgate.net The goal is to create agents that offer enhanced stability to a wider range of membrane proteins, particularly delicate targets like G protein-coupled receptors (GPCRs) and large protein complexes, which are often unstable in traditional detergent micelles. researchgate.netresearchgate.net

A significant advancement is the creation of branched detergents , such as those from the neopentyl glycol (NG) class. nih.govmdpi.com Lauryl Maltose Neopentyl Glycol (LMNG) is a prime example that has proven highly effective for the structural determination of numerous GPCRs by both cryo-electron microscopy (cryo-EM) and X-ray crystallography. mdpi.commdpi.comnih.gov These detergents possess a more complex architecture compared to the simple head-and-tail structure of this compound, which is thought to better mimic the lipid environment of the cell membrane. mdpi.com

More recently, melamine-cored glucoside (MG) detergents have emerged as a promising new class. rsc.orgresearchgate.netresearchgate.netrsc.orgkias.re.krnih.gov These molecules feature a melamine (B1676169) core capable of forming dynamic, water-mediated hydrogen-bond networks between detergent molecules within the micelle. rsc.orgresearchgate.netrsc.org This unique property has been shown to confer markedly enhanced stability to several challenging membrane proteins, including GPCRs, when compared to widely used detergents like DDM and even LMNG. rsc.orgresearchgate.netresearchgate.netkias.re.kr Molecular dynamics simulations support the hypothesis that this hydrogen-bonding network is critical for their superior performance. rsc.orgresearchgate.netrsc.org

In parallel, detergent-free systems are gaining traction as alternatives for studying membrane proteins in a more native-like environment. creative-biostructure.comnih.govnih.gov These include:

Styrene-maleic acid (SMA) lipid particles (SMALPs): These systems use a styrene-maleic acid copolymer to directly excise a small patch of the native cell membrane containing the protein of interest, preserving the surrounding lipid environment. creative-biostructure.comnih.gov This avoids the use of any detergent, which can sometimes strip away essential lipids. nih.gov

Nanodiscs: These are self-assembled, nano-sized lipid bilayers held together by a "belt" of scaffold proteins (Membrane Scaffold Proteins, MSPs) or polymers. creative-biostructure.commdpi.com The target membrane protein is reconstituted into this lipid bilayer, providing a stable, detergent-free environment for structural and functional studies. creative-biostructure.commdpi.com

These next-generation tools, while moving beyond simple glucosides, build on the fundamental principles learned from decades of work with detergents like this compound.

Table 1: Comparison of this compound with Next-Generation Membrane Mimetics

| Property | This compound (OG) | Lauryl Maltose Neopentyl Glycol (LMNG) | Melamine-Cored Glucoside (MG-C11) | Styrene-Maleic Acid Lipid Particles (SMALPs) |

|---|---|---|---|---|

| Type | Conventional Detergent | Branched Detergent | Novel Glucoside Detergent | Detergent-Free Polymer System |

| Chemical Nature | Non-ionic, glucoside-based | Non-ionic, maltoside-based | Non-ionic, glucoside-based with melamine core | Amphipathic copolymer |

| Critical Micelle Concentration (CMC) | High (~20-25 mM) mdpi.com | Very Low (~0.01 mM) mdpi.com | Not extensively reported, but designed for high efficacy | Not Applicable (forms particles, not micelles) |

| Micelle/Particle Size | Small (~25 kDa) mdpi.com | Large (~91 kDa) mdpi.com | Varies, forms stable complexes | ~10 nm diameter discs mdpi.com |

| Key Advantage | Easily removable, good for crystallization of some proteins. serva.de | High stability for complex proteins like GPCRs. mdpi.commdpi.com | Enhanced protein stability via intermolecular hydrogen bonding. rsc.orgresearchgate.net | Preserves native lipid environment. nih.gov |

| Primary Application | Solubilization, purification, some crystallization. mdpi.comcreative-biolabs.com | Structural biology of challenging targets (Cryo-EM, Crystallography). mdpi.com | Stabilization of delicate membrane proteins for structural studies. researchgate.netresearchgate.net | Structural and functional studies in a native-like context. mdpi.com |

Integration into High-Throughput Screening Platforms for Membrane Protein Research

The quest to determine the structures and functions of the vast number of membrane proteins in the human proteome necessitates high-throughput (HTS) methodologies. This compound and its newer counterparts are integral to these platforms, which aim to rapidly identify the optimal conditions for protein stability and purification. mdpi.comnih.gov

A crucial step in any membrane protein project is the "detergent screen," where a multitude of detergents are tested to find the one that best preserves the protein's structural integrity and activity. nih.govnih.gov HTS approaches have been developed to automate and accelerate this process. mdpi.comnuclera.combiocompare.com

Differential Scanning Fluorimetry (DSF) , also known as the ThermoFluor assay, is a powerful HTS technique used to assess protein stability. nih.govresearchgate.netplos.org The method involves monitoring the thermal unfolding of a protein in the presence of different detergents. nih.gov A detergent that increases the protein's melting temperature (Tm) is considered to be stabilizing. This technique can be performed in 96-well or 384-well plates, allowing for the rapid screening of a large detergent library. nih.govfrontiersin.org

Another key HTS method is Fluorescence-Detection Size-Exclusion Chromatography (FSEC) . nih.gov This technique uses a GFP-tagged protein to monitor its behavior in different detergents via size-exclusion chromatography. A sharp, monodisperse peak indicates a stable, well-behaved protein-detergent complex, while aggregation or degradation is readily apparent. nih.gov

Modern platforms are increasingly automated, integrating cell-free protein synthesis, digital microfluidics, and various detection methods to screen dozens or even hundreds of conditions (including different detergents, lipids, and salts) in a single 24-48 hour run. nuclera.combiocompare.com These systems can rapidly identify promising candidates for scale-up and further structural analysis by cryo-EM or crystallography, significantly accelerating the pace of membrane protein research. nuclera.combiocompare.comchemrxiv.org

Applications in Advanced Nanobiotechnology and Synthetic Biology Systems

The utility of this compound is extending into the realms of nanobiotechnology and synthetic biology, where its amphiphilic properties are harnessed for new applications.

In nanobiotechnology , this compound is used in the formulation of nanocarriers like liposomes and other nanoparticles. These structures can encapsulate drugs or other bioactive molecules for targeted delivery. The detergent's ability to interact with and transiently destabilize lipid bilayers is exploited during the formation and loading of these vesicles.

More revolutionary is the application of synthetic biology to produce glucoside-based detergents. nih.gov While this compound is typically synthesized chemically, researchers have successfully engineered metabolic pathways in microorganisms like Escherichia coli to produce it biologically. researchgate.netresearchgate.netpnas.org This involves introducing and optimizing a set of genes that enable the cell to synthesize 1-octanol (B28484) and then glycosylate it using a UDP-glycosyltransferase to form octyl glucoside. nih.govresearchgate.net

This "bioderivatization" strategy offers several advantages:

Renewable Production: It provides a sustainable alternative to chemical synthesis, which often relies on petroleum-based precursors.

Pathway Engineering: It opens the door to creating novel detergents with tailored properties by engineering the biosynthetic enzymes to accept different alcohol or sugar substrates. nih.gov

This convergence of synthetic biology and detergent science paves the way for the custom, bio-based production of a wide array of amphiphiles for research and industrial applications.

Unraveling Complex Mechanistic Aspects of Detergent-Biomolecule Interactions

Despite their widespread use, a detailed understanding of how detergents interact with membrane proteins and lipids at a molecular level is still evolving. This compound frequently serves as a model compound for these mechanistic studies, which employ a combination of biophysical techniques and computational simulations.

Isothermal Titration Calorimetry (ITC) is a powerful tool for directly measuring the thermodynamics of detergent micelle formation and the binding of molecules to protein-detergent complexes. researchgate.netnih.govresearchgate.net ITC studies provide precise values for the critical micelle concentration (CMC) and the enthalpy (ΔH) and entropy (ΔS) of micellization. nih.govmdpi.com For this compound, these studies reveal that micelle formation is an entropically driven process, largely due to the hydrophobic effect. researchgate.net ITC can also be used to study how inhibitors bind to membrane proteins solubilized in this compound, providing valuable data for drug discovery. researchgate.netnih.gov

Molecular Dynamics (MD) simulations offer an in-silico microscope to visualize detergent-protein interactions with atomic-level detail. pnas.orgtandfonline.com These simulations can model the spontaneous aggregation of this compound molecules around a membrane protein to form a protein-detergent complex (PDC). tandfonline.com They provide insights into how detergent molecules orient themselves at the hydrophobic transmembrane surface and the hydrophilic extramembrane loops of the protein. pnas.org For example, simulations have shown a this compound molecule binding directly within the substrate transport pathway of the leucine (B10760876) transporter (LeuT), acting as an inhibitor and stabilizing a specific conformation of the protein. pnas.org

Atomic Force Microscopy (AFM) allows for the real-time visualization of how this compound solubilizes lipid bilayers. nih.gov These studies have shown that at concentrations below its CMC, the detergent can induce disorder in lipid packing, while at concentrations above the CMC, it can rapidly desorb the entire bilayer from a surface before forming a new, continuous bilayer. nih.gov

Table 2: Thermodynamic Parameters for this compound Micellization

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which detergent monomers begin to form micelles. | ~20-25 mM | A key property determining the concentration needed for solubilization and ease of removal by dialysis. mdpi.com |

| Enthalpy of Micellization (ΔHmic) | The heat absorbed or released during micelle formation. | Endothermic (positive value) | Indicates that energy is required to form micelles, often related to the disruption of water structure. nih.govmdpi.com |

| Entropy of Micellization (ΔSmic) | The change in disorder during micelle formation. | Positive value | The primary driving force for micellization, reflecting the favorable release of ordered water molecules from the hydrophobic tails. researchgate.net |

| Gibbs Free Energy of Micellization (ΔGmic) | The overall thermodynamic favorability of micelle formation. | Negative value | Indicates that micellization is a spontaneous process above the CMC. mdpi.com |

| Aggregation Number (Na) | The average number of detergent molecules in a single micelle. | ~84 | Influences the size and shape of the micelle and its ability to accommodate a membrane protein. serva.de |

Note: Values can vary depending on temperature, buffer composition, and measurement technique.

Facilitating Multidisciplinary Approaches in Biomedical Sciences

The reliable performance and well-characterized properties of this compound make it a valuable tool that bridges multiple disciplines within the biomedical sciences. Its applications extend from fundamental biochemistry and structural biology to applied areas like drug discovery and diagnostics.

In drug discovery , membrane proteins constitute over 60% of all modern drug targets. researchgate.netnuclera.com The ability to purify and stabilize these proteins using detergents like this compound is a prerequisite for many screening and characterization assays. For instance, it is crucial for structural studies of GPCRs and ion channels in complex with potential drug candidates, providing a molecular blueprint for rational drug design. diva-portal.org It is also used in biophysical assays like ITC to quantify the binding thermodynamics of inhibitors to membrane-bound enzymes. researchgate.netnih.gov

In molecular and cell biology , this compound is used for the gentle lysis of cells to extract proteins and for the solubilization of membranes to study protein-lipid and protein-protein interactions. serva.denih.gov Its non-denaturing nature helps to preserve the biological activity of the isolated components. serva.de

The continued development of research tools and techniques that rely on or are benchmarked against this compound underscores its importance. From automated protein purification platforms to advanced biophysical characterization methods, this detergent facilitates a multidisciplinary approach to understanding the complex machinery of the cell membrane, ultimately driving innovation in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.